molecular formula C9H6BrNO2S B2816568 Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 2092325-80-7

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B2816568
CAS No.: 2092325-80-7
M. Wt: 272.12
InChI Key: PRMIUGHOOWSSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system containing both sulfur and nitrogen atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the thieno[2,3-c]pyridine ring. The resulting brominated acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIUGHOOWSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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